

INK128 (Sapanisertib) Application Notes and Protocols for In Vitro Studies

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Compound of Interest

Compound Name: *I-128*

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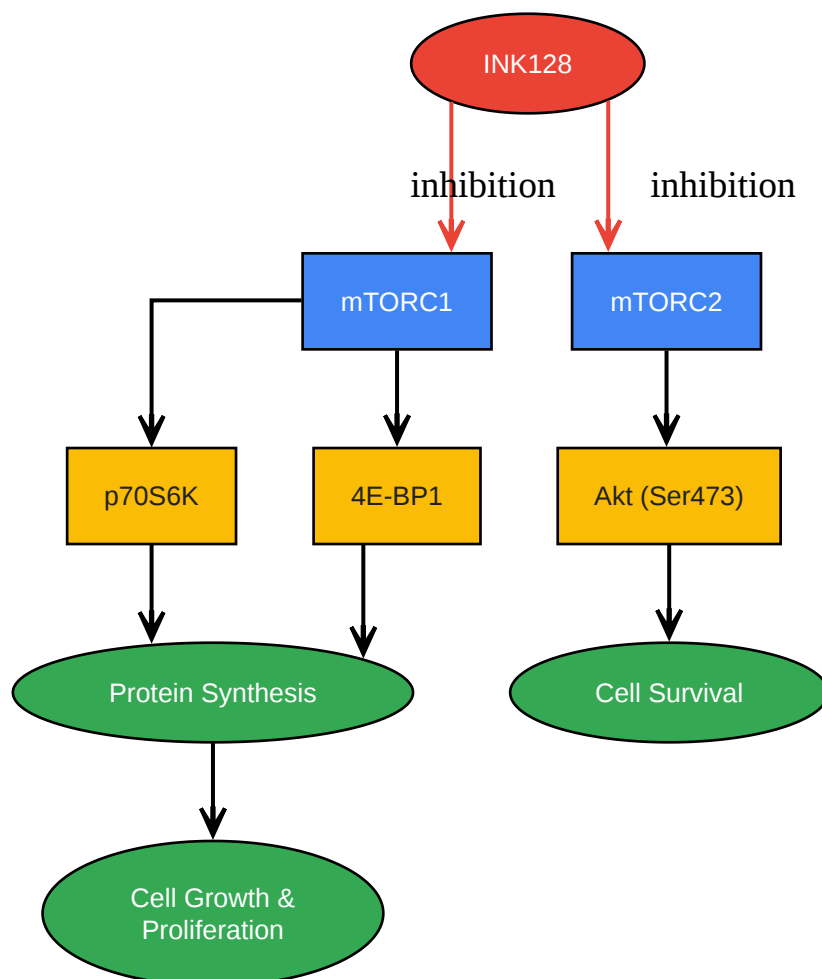
Introduction

INK128, also known as Sapanisertib (MLN0128, TAK-228), is a potent and selective, orally bioavailable, second-generation ATP-competitive inhibitor of the mammalian target of rapamycin (mTOR).[1][2] It effectively targets both mTOR Complex 1 (mTORC1) and mTOR Complex 2 (mTORC2), leading to the inhibition of downstream signaling pathways that are crucial for cell growth, proliferation, survival, and metabolism.[3][4] Dysregulation of the mTOR pathway is a common feature in many human cancers, making it a key target for therapeutic intervention.[3][5] INK128 has demonstrated significant anti-tumor activity in a variety of cancer cell lines, including those resistant to first-generation mTOR inhibitors like rapamycin.[6] These application notes provide detailed protocols for in vitro studies to evaluate the efficacy and mechanism of action of INK128.

Mechanism of Action

INK128 is a dual mTORC1 and mTORC2 inhibitor with an IC₅₀ of approximately 1 nM for the mTOR kinase.[1][6] By binding to the ATP-binding site of mTOR, INK128 prevents the phosphorylation of downstream substrates. Inhibition of mTORC1 leads to the dephosphorylation of key proteins involved in protein synthesis, such as p70 S6 kinase (p70S6K) and eukaryotic initiation factor 4E-binding protein 1 (4E-BP1).[4][7] The inhibition of mTORC2 results in the reduced phosphorylation of Akt at Serine 473, a critical step in the

activation of the PI3K/Akt signaling pathway.[3][6] This dual inhibition leads to cell cycle arrest, induction of apoptosis, and a reduction in cell proliferation and viability in cancer cells.[3]



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Figure 1: INK128 inhibits mTORC1 and mTORC2 signaling pathways.

Data Presentation

Table 1: In Vitro Efficacy of INK128 in Various Cancer Cell Lines

Cell Line	Cancer Type	Assay	IC50 / EC50	Reference
IMR32	Neuroblastoma (MYCN-amp)	Cell Viability (CCK-8)	16.7 nM	[3]
NGP	Neuroblastoma (MYCN-amp)	Cell Viability (CCK-8)	21.3 nM	[3]
NB-19	Neuroblastoma (MYCN-amp)	Cell Viability (CCK-8)	35.8 nM	[3]
CHLA-255	Neuroblastoma (MYCN-non-amp)	Cell Viability (CCK-8)	42.1 nM	[3]
SK-N-AS	Neuroblastoma (MYCN-non-amp)	Cell Viability (CCK-8)	55.6 nM	[3]
SH-SY5Y	Neuroblastoma (MYCN-non-amp)	Cell Viability (CCK-8)	63.2 nM	[3]
MCF-7	Breast Cancer	Antiproliferative (MTT)	0.8 nM	[6]
786-O	Renal Cell Carcinoma	Antiproliferative (MTT)	1.2 nM	[6]
PANC-1	Pancreatic Cancer	Antiproliferative (MTT)	2.5 nM	[6]
PC3	Prostate Cancer	Antiproliferative (Alamar Blue)	0.1 µM	[6]
SUP-B15	B-cell ALL (Ph+)	Proliferation (MTS)	< 20 nM	[2]

Experimental Protocols

Cell Viability Assay (CCK-8 Method)

This protocol is adapted from a study on neuroblastoma cell lines.[3]

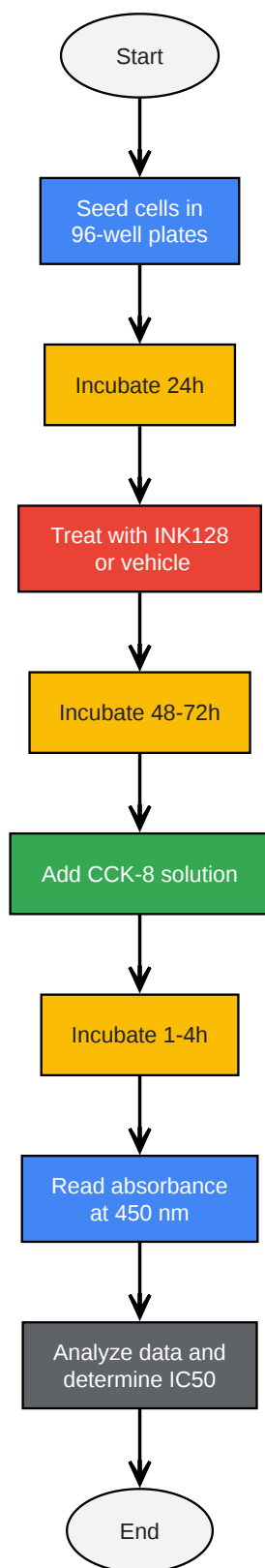
Materials:

- INK128 (Sapanisertib)
- Cell lines of interest
- Complete cell culture medium (e.g., RPMI 1640 with 10% FBS)
- 96-well clear-bottom plates
- Cell Counting Kit-8 (CCK-8)
- Microplate reader

Procedure:

- Seed cells in 96-well plates at a density of 1×10^4 cells/well in 100 μ L of complete medium.
- Incubate the plates at 37°C in a humidified atmosphere with 5% CO₂ for 24 hours to allow for cell attachment.
- Prepare serial dilutions of INK128 in complete culture medium at the desired concentrations.
- Remove the medium from the wells and add 100 μ L of the INK128 dilutions or vehicle control (e.g., DMSO) to the respective wells in sextuplicate.
- Incubate the plates for 48 or 72 hours at 37°C.
- Add 10 μ L of CCK-8 solution to each well.
- Incubate the plates for 1-4 hours at 37°C.
- Measure the absorbance at 450 nm using a microplate reader.
- Subtract the background absorbance of the medium.

- Calculate cell viability as a percentage of the vehicle-treated control and determine the IC₅₀ value.



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Figure 2: Workflow for the cell viability assay using the CCK-8 method.

Western Blot Analysis

This protocol is a general guide and may require optimization for specific antibodies and cell lines.

Materials:

- INK128
- Cell lines of interest
- Cell lysis buffer (e.g., RIPA buffer) with protease and phosphatase inhibitors
- BCA Protein Assay Kit
- SDS-PAGE gels
- Transfer buffer
- PVDF or nitrocellulose membranes
- Blocking buffer (e.g., 5% non-fat dry milk or BSA in TBST)
- Primary antibodies (e.g., anti-phospho-mTOR, anti-phospho-p70S6K, anti-phospho-4E-BP1, anti-phospho-Akt (Ser473), and loading controls like β -actin or GAPDH)
- HRP-conjugated secondary antibodies
- Chemiluminescent substrate
- Imaging system

Procedure:

- Plate cells and treat with INK128 at the desired concentrations and time points.

- Wash cells with ice-cold PBS and lyse them in lysis buffer.
- Centrifuge the lysates to pellet cell debris and collect the supernatant.
- Determine the protein concentration of each lysate using a BCA assay.
- Denature equal amounts of protein (e.g., 20-30 µg) by boiling in Laemmli sample buffer.
- Separate the proteins by SDS-PAGE and transfer them to a membrane.
- Block the membrane with blocking buffer for 1 hour at room temperature.
- Incubate the membrane with the primary antibody overnight at 4°C with gentle agitation.
- Wash the membrane with TBST (Tris-buffered saline with 0.1% Tween 20).
- Incubate the membrane with the HRP-conjugated secondary antibody for 1 hour at room temperature.
- Wash the membrane again with TBST.
- Add the chemiluminescent substrate and visualize the protein bands using an imaging system.

Cell Cycle Analysis

This protocol is based on propidium iodide (PI) staining and flow cytometry.[3]

Materials:

- INK128
- Cell lines of interest
- Phosphate-buffered saline (PBS)
- 70% ice-cold ethanol
- Propidium iodide (PI) staining solution (containing RNase A)

- Flow cytometer

Procedure:

- Treat cells with INK128 (e.g., 2 μ M) for a specified time (e.g., 36 hours).[3]
- Harvest the cells by trypsinization and wash them with ice-cold PBS.
- Fix the cells by adding them dropwise to ice-cold 70% ethanol while vortexing gently.
- Incubate the fixed cells overnight at 4°C.
- Wash the cells with PBS and resuspend the pellet in PI staining solution.
- Incubate for 30-60 minutes at 37°C in the dark.
- Analyze the cell cycle distribution using a flow cytometer.

Apoptosis Assay

This protocol utilizes Annexin V and propidium iodide (PI) staining for flow cytometry.[8]

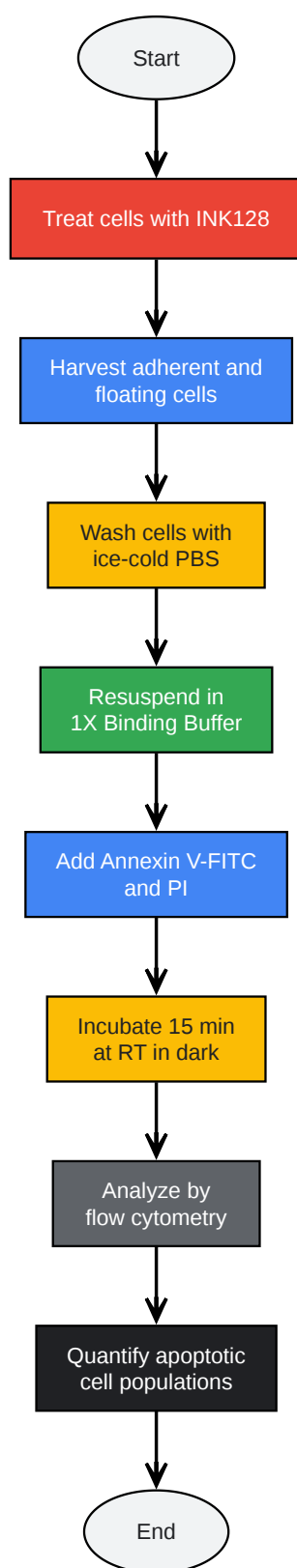
Materials:

- INK128
- Cell lines of interest
- Annexin V-FITC Apoptosis Detection Kit (or similar)
- 1X Binding Buffer
- Flow cytometer

Procedure:

- Treat cells with INK128 at the desired concentration and for the appropriate duration.
- Harvest both adherent and floating cells and wash them twice with ice-cold PBS.

- Resuspend the cells in 1X Binding Buffer at a concentration of 1×10^6 cells/mL.
- Add Annexin V-FITC and PI to the cell suspension according to the manufacturer's instructions.
- Incubate the cells for 15 minutes at room temperature in the dark.
- Analyze the cells by flow cytometry within one hour.
- Quantify the percentage of early apoptotic (Annexin V-positive, PI-negative), late apoptotic/necrotic (Annexin V-positive, PI-positive), and live cells (Annexin V-negative, PI-negative).



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Figure 3: Workflow for the apoptosis assay using Annexin V and PI staining.

Conclusion

INK128 is a powerful tool for investigating the role of the mTOR signaling pathway in cancer biology. The protocols outlined in these application notes provide a framework for conducting robust in vitro studies to assess the anti-cancer effects of INK128. Proper experimental design, including appropriate controls and optimization of assay conditions for specific cell lines, is crucial for obtaining reliable and reproducible results. These studies will contribute to a better understanding of the therapeutic potential of dual mTORC1/2 inhibitors in various cancer types.

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